(2,2,2-Trifluoroethoxy)acetic acid
Overview
Description
(2,2,2-Trifluoroethoxy)acetic acid is an organofluorine compound consisting of acetic acid carrying a 2-(2,2,2-trifluoroethoxy) substituent . It is known for its unique chemical properties due to the presence of fluorine atoms, which impart high electronegativity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2,2-Trifluoroethoxy)acetic acid can be synthesized through various methods. One common method involves the reaction of 2,2,2-trifluoroethanol with acetic acid in the presence of an acid catalyst such as sulfuric acid . Another method involves the reaction of methyl 2-(2,2,2-trifluoroethoxy)acetate with sodium hydroxide in methanol, followed by concentration and extraction with ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can yield different fluorinated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid, various fluorinated alcohols, and substituted acetic acid derivatives .
Scientific Research Applications
(2,2,2-Trifluoroethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity and metabolic stability.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroethoxy)acetic acid involves its interaction with molecular targets through its trifluoroethoxy group. This group imparts high electronegativity, which can influence the reactivity and binding affinity of the compound with various enzymes and receptors. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl acetate: Similar in structure but with an acetate group instead of an acetic acid group.
Trifluoroacetic acid: Lacks the ethoxy group but shares the trifluoromethyl group.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but as an alcohol instead of an acetic acid derivative.
Uniqueness
(2,2,2-Trifluoroethoxy)acetic acid is unique due to its combination of the trifluoroethoxy group with an acetic acid backbone, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both high electronegativity and the ability to participate in a variety of chemical reactions .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSOIMDWVVEKBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406208 | |
Record name | (2,2,2-trifluoroethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675-67-2 | |
Record name | Acetic acid, 2-(2,2,2-trifluoroethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2,2-trifluoroethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,2,2-trifluoroethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2,2,2-Trifluoroethoxy)acetic acid enable the determination of enantiomeric composition and absolute configuration?
A1: this compound, often derivatized into its acid chloride form, acts as a chiral derivatizing agent (CDA). It reacts with chiral amines, alcohols, and thiols to form diastereomeric esters or amides. [] These diastereomers have distinct physical properties, unlike enantiomers. This difference is key as it allows for their separation and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the NMR spectra of the derivatized compounds, researchers can determine the ratio of diastereomers formed, reflecting the original enantiomeric composition of the starting material. Furthermore, by comparing the NMR data with known standards or using established correlations, the absolute configuration of the original enantiomers can be determined. []
Q2: What are the advantages of using this compound as a CDA compared to other methods?
A2: While the provided research doesn't directly compare this compound with other CDAs, it highlights some advantages. The paper emphasizes the simplicity of the derivatization procedure and the ability to obtain clean and well-resolved NMR spectra. [] This suggests that this CDA could offer advantages in terms of ease of use and clarity of analytical results, which are crucial factors in chiral analysis. Further research comparing this CDA with other established methods would provide a more complete picture of its relative advantages and limitations.
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